molecular formula C8H4Cl3FO2 B6351395 3-Fluoro-4-(trichloromethyl)benzoic acid CAS No. 1422766-14-0

3-Fluoro-4-(trichloromethyl)benzoic acid

Cat. No.: B6351395
CAS No.: 1422766-14-0
M. Wt: 257.5 g/mol
InChI Key: ITTAJFWAPOUYHR-UHFFFAOYSA-N
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Description

3-Fluoro-4-(trichloromethyl)benzoic acid is a halogenated benzoic acid derivative characterized by a fluorine atom at the 3-position and a trichloromethyl (-CCl₃) group at the 4-position of the benzene ring. The trichloromethyl substituent is expected to enhance lipophilicity and electron-withdrawing effects compared to trifluoromethyl or methylsulfonyl groups, influencing reactivity and applications in medicinal chemistry or agrochemical synthesis.

Properties

IUPAC Name

3-fluoro-4-(trichloromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl3FO2/c9-8(10,11)5-2-1-4(7(13)14)3-6(5)12/h1-3H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTAJFWAPOUYHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl3FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(trichloromethyl)benzoic acid typically involves the introduction of the fluorine and trichloromethyl groups onto a benzoic acid precursor. One common method is the electrophilic aromatic substitution reaction, where a fluorine source such as fluorine gas or a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) is used to introduce the fluorine atom. The trichloromethyl group can be introduced using trichloromethylating agents such as trichloromethyl chloroformate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are often employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(trichloromethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other reduced forms.

    Substitution: The fluorine and trichloromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce methylated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-Fluoro-4-(trichloromethyl)benzoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials.

    Biology: The compound can be used in biochemical studies to investigate the effects of fluorine and trichloromethyl groups on biological systems.

    Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(trichloromethyl)benzoic acid involves its interaction with molecular targets and pathways in biological systems. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the trichloromethyl group can influence its reactivity and binding affinity. These properties make it a valuable tool in drug design and other applications where specific molecular interactions are desired.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs of 3-fluoro-4-(trichloromethyl)benzoic acid include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference ID
3-Fluoro-4-(trifluoromethyl)benzoic acid -F (C3), -CF₃ (C4) C₈H₄F₄O₂ 224.12 Building block for pharmaceuticals; high thermal stability
3-Fluoro-4-(methylsulfonyl)benzoic acid -F (C3), -SO₂CH₃ (C4) C₈H₇FO₄S 218.20 Intermediate in drug synthesis; polar functional group enhances solubility
3-Fluoro-4-(hexadecyloxy)benzoic acid -F (C3), -O-C₁₆H₃₃ (C4) C₂₃H₃₅FO₃ 396.51 Surfactant properties; used in coatings and personal care products
4-(3-Chloro-5-(trifluoromethyl)phenyl)benzoic acid -Cl (C3), -CF₃ (C5) on biphenyl C₁₄H₈ClF₃O₂ 300.66 Specialty chemical synthesis; halogenated aromatic interactions
Key Observations:
  • Lipophilicity : The -CCl₃ group (logP ~2.8) may confer higher lipophilicity than -CF₃ (logP ~2.1) or polar groups like -SO₂CH₃ (logP ~1.3), influencing membrane permeability in bioactive molecules .
  • Synthetic Utility : Compounds like 3-fluoro-4-(trifluoromethyl)benzoic acid are used in kinase inhibitor synthesis (), while 3-fluoro-4-(hexadecyloxy)benzoic acid serves as a surfactant ().

Physicochemical and Spectroscopic Data

While direct data for this compound are absent, analogs provide benchmarks:

  • 3-Fluoro-4-(trifluoromethyl)benzoic acid : Melting point ~150–155°C; ¹H NMR (DMSO-d₆): δ 8.01–8.10 (m, aromatic protons) .
  • 3-Fluoro-4-(methylsulfonyl)benzoic acid : ESIMS m/z (M+1): 219.1; purity ≥95% .

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